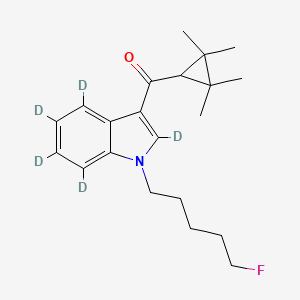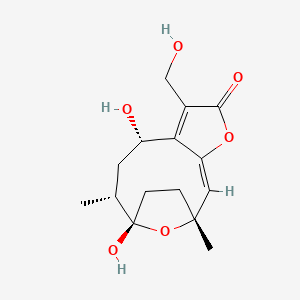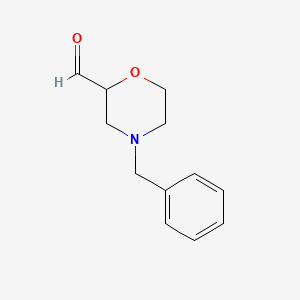![molecular formula C33H29BrN2O3 B591233 (S)-4'-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 1338259-06-5](/img/structure/B591233.png)
(S)-4'-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid
Overview
Description
SR 1824 is a non-agonist ligand for peroxisome proliferator-activated receptor gamma (PPARγ). This compound is known for its ability to block cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation, which has significant implications in the treatment of diabetes. SR 1824 has shown anti-diabetic effects by modulating the activity of PPARγ without activating it .
Mechanism of Action
Target of Action
SR 1824, also known as (S)-4’-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid, is a non-agonist ligand for the Peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Mode of Action
SR 1824 interacts with PPARγ by blocking the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by SR 1824 involves the PPARγ and Cdk5 . The blocking of Cdk5-mediated phosphorylation of PPARγ by SR 1824 leads to changes in the regulation of genes whose expression is altered in obesity, such as adiponectin .
Result of Action
The blocking of Cdk5-mediated phosphorylation of PPARγ by SR 1824 has anti-diabetic effects . This suggests that SR 1824 could potentially be used as a therapeutic agent for the treatment of diabetes.
Biochemical Analysis
Biochemical Properties
SR 1824 plays a significant role in biochemical reactions, particularly in relation to the peroxisome proliferator-activated receptor γ (PPARγ). It interacts with this nuclear receptor and blocks the phosphorylation mediated by cyclin-dependent kinase 5 (Cdk5) . The nature of these interactions involves the modulation of gene expression, which is crucial in metabolic processes .
Cellular Effects
SR 1824 has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways and gene expression . Specifically, it blocks Cdk5-mediated phosphorylation, which can cause dysregulation of genes whose expression is altered in conditions such as obesity .
Molecular Mechanism
The molecular mechanism of SR 1824 involves its interaction with PPARγ. By acting as a non-agonist ligand, SR 1824 blocks Cdk5-mediated phosphorylation . This action can lead to changes in gene expression, affecting the regulation of metabolic processes .
Dosage Effects in Animal Models
Preliminary studies suggest that it may have potential therapeutic effects in the treatment of diabetes .
Metabolic Pathways
SR 1824 is involved in the PPARγ pathway, interacting with this nuclear receptor and influencing metabolic processes
Transport and Distribution
It is likely that its interaction with PPARγ influences its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of SR 1824 is likely to be influenced by its interaction with PPARγ
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SR 1824 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of SR 1824 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: SR 1824 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
SR 1824 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the modulation of PPARγ activity and its effects on various biochemical pathways.
Biology: Investigated for its role in regulating gene expression and cellular metabolism.
Medicine: Explored as a potential therapeutic agent for the treatment of diabetes and other metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PPARγ.
Comparison with Similar Compounds
Rosiglitazone: An agonist of PPARγ used in the treatment of diabetes.
Pioglitazone: Another PPARγ agonist with similar therapeutic applications.
Comparison: SR 1824 is unique in that it modulates PPARγ activity without activating it, unlike rosiglitazone and pioglitazone, which are full agonists. This unique mechanism of action allows SR 1824 to exert anti-diabetic effects with potentially fewer side effects related to PPARγ activation .
Properties
IUPAC Name |
2-[4-[[5-[[(1S)-1-(4-bromophenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29BrN2O3/c1-20-22(3)36(19-23-8-10-25(11-9-23)28-6-4-5-7-29(28)33(38)39)31-17-14-26(18-30(20)31)32(37)35-21(2)24-12-15-27(34)16-13-24/h4-18,21H,19H2,1-3H3,(H,35,37)(H,38,39)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMXDCXJXYASGW-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301104890 | |
| Record name | 4′-[[5-[[[(1S)-1-(4-Bromophenyl)ethyl]amino]carbonyl]-2,3-dimethyl-1H-indol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338259-06-5 | |
| Record name | 4′-[[5-[[[(1S)-1-(4-Bromophenyl)ethyl]amino]carbonyl]-2,3-dimethyl-1H-indol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338259-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-[[5-[[[(1S)-1-(4-Bromophenyl)ethyl]amino]carbonyl]-2,3-dimethyl-1H-indol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione](/img/structure/B591157.png)
![6,7-Diazabicyclo[3.2.2]non-6-EN-3-imine](/img/structure/B591159.png)


